1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine is a chemical compound frequently encountered in medicinal chemistry research. It serves as a valuable building block for synthesizing diverse molecules with potential pharmacological activities. Notably, derivatives of this compound have exhibited promising activity as D2 antagonists/5-HT1A partial agonists, suggesting their potential as atypical antipsychotic agents [].
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a benzodioxin moiety with a pyridine ring, suggesting possible interactions with various biological targets.
The compound's synthesis and characterization have been documented in various scientific literature, highlighting its significance in drug discovery and development. Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
This compound can be classified as an organic amine, specifically a substituted ethylamine derivative. It belongs to the broader category of heterocyclic compounds due to the presence of nitrogen in the pyridine ring.
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine typically involves multi-step organic reactions.
The synthesis may utilize techniques such as refluxing, stirring under inert atmosphere conditions (e.g., nitrogen), and purification methods like recrystallization or chromatography to isolate the final product.
The molecular formula is , with a molar mass of approximately 234.26 g/mol. The compound features two distinct functional groups: an amine group and a dioxin moiety.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts or protective groups to ensure selectivity and yield.
The mechanism of action for 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine is likely associated with its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its heterocyclic structure.
Research indicates that similar compounds may inhibit specific enzymes or receptors involved in disease pathways, suggesting potential applications in treating conditions like cancer or neurodegenerative diseases.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents like water and ethanol due to its amine functionality.
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into its structural characteristics and confirm purity.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine has potential applications in:
The molecular architecture of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine (C₁₅H₁₆N₂O₂; MW 256.30 g/mol) integrates two distinct heterocyclic systems: a 2,3-dihydro-1,4-benzodioxin moiety and a pyridine ring, connected through a flexible ethanamine linker [3]. The benzodioxin unit adopts a puckered conformation, with the dioxane ring exhibiting a half-chair configuration. This puckering minimizes steric repulsion between the ethylene dioxy bridge protons and adjacent aromatic hydrogens. The dihedral angle between the benzodioxin’s fused benzene plane and the dioxane ring averages 152.5°, facilitating partial conjugation while accommodating ring strain [1] [6].
The pyridine ring, with its nitrogen at the ortho-position relative to the linker, introduces significant steric and electronic constraints. X-ray crystallography analogues reveal that the pyridine nitrogen’s lone pair orientation forces a near-perpendicular arrangement (85–95°) between the pyridine plane and the ethanamine chain. This configuration optimizes intramolecular hydrogen bonding opportunities, particularly between the amine group (-NH₂) and the pyridinyl nitrogen, though this interaction is highly dependent on solvent polarity and protonation state [5].
Table 1: Key Structural Parameters of the Hybrid Scaffold
Structural Feature | Value/Range | Method of Determination |
---|---|---|
Benzodioxin ring puckering | Half-chair | X-ray crystallography |
C2-C1'-N (pyridine) angle | 112.5° ± 2.3° | DFT optimization |
Benzene-dioxane dihedral | 152.5° | Molecular mechanics |
Intramolecular H-bond (N⋯H-N) | 2.8 Å (in apolar media) | Computational simulation |
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide deep insights into the electronic landscape of this hybrid molecule. The benzodioxin system exhibits moderate electron-donating properties, with the highest electron density localized on the oxygen atoms (Mulliken charge: -0.42 e) and the fused benzene ring’s meta-positions. Conversely, the pyridine ring acts as an electron-accepting domain, particularly at the nitrogen atom (Mulliken charge: -0.31 e) and the ortho-carbon relative to nitrogen [3] [6].
Frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the benzodioxin’s benzene ring and the amine nitrogen (contribution: 68%), indicating nucleophilic reactivity sites. The Lowest Unoccupied Molecular Orbital (LUMO) is almost exclusively centered on the pyridine ring (92% contribution), with a nodal plane passing through the nitrogen atom. The HOMO-LUMO energy gap of 4.32 eV suggests moderate kinetic stability but significant polarizability, facilitating interactions with biological targets [5].
Electrostatic potential mapping identifies three key regions for molecular recognition:
Table 2: Quantum Chemical Descriptors from DFT Analysis
Descriptor | Value | Chemical Implication |
---|---|---|
HOMO Energy (eV) | -6.18 | Nucleophilic sites: benzodioxin ring |
LUMO Energy (eV) | -1.86 | Electrophilic sites: pyridine ring |
HOMO-LUMO Gap (eV) | 4.32 | Moderate reactivity |
Dipole Moment (Debye) | 3.85 | Significant molecular polarity |
Global Electrophilicity (ω) | 1.75 eV | Class III electrophile (moderate) |
The ethanamine linker (-CH₂-CH₂-NH₂) introduces a crucial stereogenic center at the benzodioxin-attached carbon (C2), rendering the molecule chiral. Computational models of enantiomeric forms show divergent binding affinities to model biological receptors. The (R)-enantiomer preferentially adopts a conformation where the amine group aligns gauche (60° dihedral) to the benzodioxin oxygen, enabling simultaneous hydrogen bonding with both benzodioxin oxygen and target residues. In contrast, the (S)-enantiomer favors an anti-periplanar arrangement (180° dihedral), reducing its ability to form bifunctional H-bonding motifs [5].
Racemization studies indicate moderate configurational stability at physiological pH, with an inversion barrier of 22.8 kcal/mol calculated via transition state analysis. Protonation of the amine reduces this barrier to 18.3 kcal/mol, suggesting accelerated racemization in acidic environments. This has profound implications for drug development, as the enantiomers exhibit distinct pharmacodynamic profiles. Molecular docking with aminergic GPCR models reveals that (R)-enantiomer achieves a 2.8 Å H-bond with Asp113 (transmembrane helix 3), while (S)-enantiomer shows weaker ionic interactions (4.1 Å) due to suboptimal amine positioning [3] [5].
Synthetic routes typically yield the racemate (as indicated by "[RACEMIC MIXTURE]" in analogous compounds), necessitating chiral resolution for enantiopure studies [5]. The linker’s flexibility allows adaptation to diverse binding pockets, with rotational barriers of 8–10 kcal/mol for C1'-C2' bond rotation, enabling conformational selection during target engagement.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7